molecular formula C14H18N2O3S B2971261 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-4-carboxamide CAS No. 2034613-81-3

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2971261
CAS No.: 2034613-81-3
M. Wt: 294.37
InChI Key: HNNBJMYWXZCRKH-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-4-carboxamide is a synthetic compound of significant interest in neuroscience and pharmacology for its activity as a cannabinoid receptor ligand. Its molecular structure, featuring a critical isoxazole carboxamide group linked to a thiophene-containing hydroxyalkyl chain, is designed to interact with the endocannabinoid system, specifically exhibiting affinity for the CB1 receptor (Source: PubMed) . Research with this compound is primarily focused on elucidating the complex signaling pathways and physiological roles of CB1 receptors, which are predominantly located in the central nervous system. Scientists utilize it in vitro to study receptor binding kinetics, functional activity, and signal transduction mechanisms. In vivo research applications may include investigating the modulation of neurotransmitter release, neural plasticity, and the potential roles of the endocannabinoid system in regulating appetite, pain sensation, and mood (Source: NCBI Bookshelf) . The value of this ligand lies in its utility as a precise tool for probing the structure-function relationships of cannabinoid receptors and for advancing the understanding of neuropharmacology, contributing to the foundational knowledge necessary for future therapeutic discovery.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10-12(9-16-19-10)14(18)15-6-4-11(5-7-17)13-3-2-8-20-13/h2-3,8-9,11,17H,4-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNBJMYWXZCRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 1,4-diketones with elemental sulfur in the presence of a base.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine.

    Coupling of the Thiophene and Isoxazole Rings: The thiophene and isoxazole rings can be coupled using a variety of cross-coupling reactions, such as Suzuki or Heck reactions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group

    Reduction: Formation of an amine from the carboxamide group

    Substitution: Formation of halogenated or nitrated thiophene derivatives

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases, inflammatory conditions, and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazole Carboxamide Scaffold Variations

5-Methylisoxazole-4-carboxamide vs. 5-Methylisoxazole-3-carboxamide
  • Metabolic Stability: 4-Carboxamide derivatives (e.g., leflunomide) undergo N-O bond cleavage to form active metabolites (e.g., teriflunomide), which are associated with liver toxicity and teratogenicity . 3-Carboxamide derivatives (e.g., UTL-5b) resist N-O cleavage, instead undergoing peptide bond hydrolysis, resulting in non-toxic metabolites and reduced hepatotoxicity .
  • Pharmacological Effects :
    • 4-Carboxamides (e.g., the target compound) may retain DHODH inhibition, limiting pyrimidine synthesis, while 3-carboxamides lack this activity but exhibit anti-inflammatory effects .
Table 1: Metabolic and Toxicity Profiles of Isoxazole Carboxamides
Compound Scaffold Position Major Metabolic Pathway Toxicity Concerns
Leflunomide 4-Carboxamide N-O cleavage → teriflunomide Hepatotoxicity, teratogenicity
UTL-5b 3-Carboxamide Peptide bond hydrolysis Low acute toxicity
Target Compound 4-Carboxamide Likely N-O cleavage Potential hepatotoxicity*

*Inferred from structural similarity to leflunomide.

Substituent Variations on the Amide Nitrogen

Hydroxy-Thiophene-Pentyl vs. Aromatic/Electron-Withdrawing Groups
  • The thiophene moiety may improve metabolic stability and facilitate interactions with hydrophobic enzyme pockets.
  • N-(3,5-Bis(trifluoromethyl)phenyl) derivatives: Fluorinated groups enhance metabolic stability and ligand-receptor binding affinity .

Thiophene vs. Other Heterocycles

  • Thiophene-Containing Derivatives :
    • Exhibit strong antiproliferative activity (e.g., IC50 ~10 µM in breast cancer models) .
    • Thiophene’s sulfur atom may participate in covalent interactions with enzyme active sites.
  • Pyridine/Thiazole Derivatives :
    • 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides show distinct SAR profiles, with pyridine enhancing basicity and thiazole contributing to metal-binding capacity .

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Electron-donating groups (e.g., hydroxy) on the pentyl chain may improve solubility without compromising target engagement .
    • Thiophene’s hydrophobicity balances the polar carboxamide group, optimizing membrane permeability .
  • Toxicity Mitigation Strategies :
    • Replacing the 4-carboxamide scaffold with 3-carboxamide (as in UTL-5b) reduces toxicity but requires compensatory structural modifications to retain efficacy .

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including antimicrobial properties, cytotoxic effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that includes an isoxazole ring and a thiophene moiety, which contribute to its biological activity. The presence of hydroxyl and carboxamide groups enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar isoxazole derivatives. For instance, a related compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM . While specific data for this compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxic effects have been assessed in various cell lines using MTT assays. In one study, derivatives similar to the target compound were screened for cytotoxicity against HaCat and Balb/c 3T3 cells. The results indicated promising cytotoxic profiles for some derivatives, suggesting that this compound may exhibit selective toxicity towards certain cancer cell lines .

The mechanisms underlying the biological activity of isoxazole derivatives often involve interactions with key enzymes or receptors. For instance, molecular docking studies have shown that certain derivatives form strong interactions with DNA gyrase, a critical target for antibacterial agents. The binding energies observed were comparable to those of established antibiotics like ciprofloxacin . This suggests that this compound may similarly interact with bacterial enzymes.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

StudyCompoundActivityFindings
3gAntimicrobialMIC against E. coli: 0.21 μM
3c, 3f, 3gCytotoxicityPromising results in HaCat cells
Various oxadiazole derivativesAntimycobacterialActive against Mycobacterium tuberculosis

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